3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole
Description
The compound 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole (CAS: 1139552-58-1) is a heterocyclic organic molecule with the molecular formula C₂₆H₂₄N₂O₂ and a molecular weight of 396.48 g/mol . It features two fused heterocyclic cores: a 4,5-dihydrooxazole ring linked to a 2,6-dimethylphenyl group and a 4,5-dihydroisoxazole ring substituted with a phenyl group. The compound is commercially available with a purity of 98% and is typically shipped from China, the US, India, or Germany .
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-8-18(2)25(17)26-27-23(16-29-26)20-13-11-19(12-14-20)22-15-24(30-28-22)21-9-4-3-5-10-21/h3-14,23-24H,15-16H2,1-2H3 |
InChI Key |
ZPOUBHSSQZZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of an amide with an aldehyde in the presence of a dehydrating agent. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique architecture combines dihydrooxazole and dihydroisoxazole moieties, which are less common in literature compared to standalone oxazole or isoxazole derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Substituent Effects : Halogenated aryl groups (e.g., Cl, F) in analogs improve bioactivity but may increase toxicity. The target compound’s 2,6-dimethylphenyl group balances steric hindrance and lipophilicity .
Theoretical vs. Experimental Data : While emphasizes computational modeling for predicting properties, the target compound’s commercial availability () suggests prioritization of empirical characterization .
Biological Activity
3-(4-(2-(2,6-Dimethylphenyl)-4,5-dihydrooxazol-4-yl)phenyl)-5-phenyl-4,5-dihydroisoxazole (CAS No. 1139552-58-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.48 g/mol. The compound features a complex structure that includes both isoxazole and oxazole moieties, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxazole and isoxazole rings often exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacterial strains and fungi. A study on related oxazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the oxazole ring is crucial for antimicrobial efficacy .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study explored the effect of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against a panel of bacterial pathogens. The minimum inhibitory concentration (MIC) was determined for E. coli and S. aureus, yielding values of 32 µg/mL and 16 µg/mL, respectively. These results highlight the compound's potential as a lead for developing new antimicrobial agents .
Research Findings
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by purification via recrystallization or column chromatography. For example, hydrazide derivatives can be synthesized by 18-hour reflux in DMSO, followed by ice-water quenching and ethanol-water crystallization (65% yield) . Optimization strategies include varying catalysts (e.g., NaHSO₃ for cyclization), adjusting reaction times, and employing inert atmospheres to minimize side reactions. Elemental analysis (CHNS) and melting point validation ensure purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Resolves substituent positions and confirms dihydrooxazole/isoxazole ring conformations .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% threshold for biological assays) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S, Cl within ±0.1% of theoretical values) .
- X-ray Crystallography: Resolves structural ambiguities using SHELX software for refinement (e.g., bond angles, torsion parameters) .
Q. How can structural contradictions in crystallographic data be resolved?
Methodological Answer: Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning. For macromolecular applications, SHELXPRO interfaces with density modification tools. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl/heteroaryl groups (e.g., halogen, methoxy) and assess bioactivity .
- Biological Assays: Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) with positive/negative controls.
- Computational Modeling: Apply density functional theory (DFT) to predict electronic effects or molecular docking to map binding interactions.
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
Methodological Answer: Adopt a tiered approach:
- Laboratory Studies: Measure solubility (e.g., 1.4E-3 g/L at 25°C ) and logP to predict partitioning in abiotic compartments.
- Microcosm/Mesocosm Models: Simulate biodegradation pathways under varying pH/temperature conditions .
- Longitudinal Field Studies: Monitor bioaccumulation in indicator species using LC-MS/MS.
Q. How should contradictory biological activity data be analyzed?
Methodological Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Purity Verification: Re-test compounds with ≥95% HPLC purity to exclude batch variability .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers via Grubb’s test.
Q. What computational strategies predict metabolic stability or toxicity?
Methodological Answer:
- In Silico Metabolism: Use software like GLORY or ADMET Predictor to identify cytochrome P450 oxidation sites.
- Toxicophore Mapping: Screen for reactive groups (e.g., epoxides) using DEREK Nexus.
- Molecular Dynamics (MD): Simulate hepatic microsomal degradation pathways over 100-ns trajectories.
Q. How can polymorphism or co-crystal forms be systematically studied?
Methodological Answer:
Q. What methodologies identify degradation products under stressed conditions?
Methodological Answer:
Q. How should randomized block designs be applied in biological activity testing?
Methodological Answer:
- Split-Split Plot Design: Assign treatments to main plots (e.g., dose levels), subplots (e.g., cell types), and sub-subplots (e.g., time points) with ≥4 replicates .
- Data Normalization: Use Z-scores or log₂ transformation to minimize batch effects.
- Multivariate Analysis: Apply PCA or PLS-DA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
